molecular formula C6H8ClN3O2 B13620405 Trans-2-azidocyclopentyl carbonochloridate

Trans-2-azidocyclopentyl carbonochloridate

Cat. No.: B13620405
M. Wt: 189.60 g/mol
InChI Key: KYUAOYUBGQQWRL-RFZPGFLSSA-N
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Description

Trans-2-azidocyclopentyl carbonochloridate is a specialized organic compound that features an azido group and a carbonochloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-azidocyclopentyl carbonochloridate typically involves the reaction of trans-2-azidocyclopentanol with triphosgene in the presence of a base. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and yield, given the potentially hazardous nature of azides and carbonochloridates.

Chemical Reactions Analysis

Types of Reactions

Trans-2-azidocyclopentyl carbonochloridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted cyclopentyl derivatives.

    Reduction: Cyclopentylamines.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Trans-2-azidocyclopentyl carbonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-azidocyclopentyl carbonochloridate involves its reactivity with nucleophiles and its ability to form stable intermediates. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The carbonochloridate moiety can react with nucleophiles, leading to the formation of esters or amides .

Comparison with Similar Compounds

Similar Compounds

  • Trans-2-azidocyclohexyl carbonochloridate
  • Trans-2-azidocyclopentyl carbonate
  • Trans-2-azidocyclopentyl carbamate

Uniqueness

Trans-2-azidocyclopentyl carbonochloridate is unique due to its combination of an azido group and a carbonochloridate moiety, which provides a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

[(1R,2R)-2-azidocyclopentyl] carbonochloridate

InChI

InChI=1S/C6H8ClN3O2/c7-6(11)12-5-3-1-2-4(5)9-10-8/h4-5H,1-3H2/t4-,5-/m1/s1

InChI Key

KYUAOYUBGQQWRL-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC(=O)Cl)N=[N+]=[N-]

Canonical SMILES

C1CC(C(C1)OC(=O)Cl)N=[N+]=[N-]

Origin of Product

United States

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